molecular formula C9H6F2O3 B12624561 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid CAS No. 919601-16-4

3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid

Cat. No.: B12624561
CAS No.: 919601-16-4
M. Wt: 200.14 g/mol
InChI Key: NJLFKAQMFLDWQV-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxyprop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid typically involves the reaction of 2,3-difluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may be optimized by controlling parameters such as temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2), nitration using nitric acid (HNO3), and sulfonation using sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

    Reduction: Formation of difluorophenyl alcohols or alkanes.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorophenylacetic acid
  • 3,4-Difluorophenylacetic acid
  • 2,4-Difluorobenzoic acid

Uniqueness

3-(2,3-Difluorophenyl)-2-hydroxyprop-2-enoic acid is unique due to its specific structural features, such as the presence of both a difluorophenyl group and a hydroxyprop-2-enoic acid moiety. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

919601-16-4

Molecular Formula

C9H6F2O3

Molecular Weight

200.14 g/mol

IUPAC Name

3-(2,3-difluorophenyl)-2-hydroxyprop-2-enoic acid

InChI

InChI=1S/C9H6F2O3/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-4,12H,(H,13,14)

InChI Key

NJLFKAQMFLDWQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=C(C(=O)O)O

Origin of Product

United States

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